

# Application of Benzidine Sulphate in Plant Peroxidase Assays: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: *Benzidine sulphate*

Cat. No.: *B7821561*

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## Introduction

Peroxidases (EC 1.11.1.7) are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide as the electron acceptor. In plants, peroxidases are involved in a multitude of physiological processes, including lignin and suberin formation, cell wall metabolism, auxin metabolism, and defense against pathogens and environmental stresses. The activity of peroxidase is often used as a biochemical marker for stress in plants.

Benzidine and its salts, such as **benzidine sulphate**, are chromogenic substrates that are oxidized by peroxidase in the presence of hydrogen peroxide to produce a colored product. This color change can be quantified spectrophotometrically, providing a basis for a sensitive and rapid assay of peroxidase activity. This document provides detailed application notes and protocols for the use of **benzidine sulphate** in the assay of plant peroxidase activity.

**!!** Important Safety Notice: Benzidine is a known human carcinogen and should be handled with extreme caution.<sup>[1][2][3][4][5]</sup> Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.<sup>[1][2][3][4][5]</sup> All waste containing benzidine must be disposed of as hazardous waste according to institutional and local regulations.<sup>[1][3]</sup> Safer alternatives like 3,3',5,5'-Tetramethylbenzidine (TMB) are available and should be considered.<sup>[6]</sup>

## Principle of the Assay

The benzidine-based peroxidase assay is based on the principle that in the presence of hydrogen peroxide ( $H_2O_2$ ), peroxidase catalyzes the oxidation of a hydrogen donor, in this case, **benzidine sulphate**. The benzidine is oxidized to a blue-colored product, which can then be further oxidized to a more stable yellow-brown colored meriquinoid complex.<sup>[7]</sup> The rate of formation of this colored product is directly proportional to the peroxidase activity in the sample and can be measured by monitoring the change in absorbance at a specific wavelength over time.

## Data Presentation

The following table summarizes the peroxidase activity in different plant species under various conditions, as determined by benzidine-based assays.

Plant Species	Tissue	Condition	Peroxidase Activity ( $\mu\text{mol benzidine oxidized/mg protein/min}$ )	Reference
Tomato ( <i>Solanum lycopersicum</i> L.)	Leaf	Control	$1.2 \pm 0.1$	[8]
Tomato ( <i>Solanum lycopersicum</i> L.)	Leaf	Drought Stress	$8.1 \pm 0.5$	[8]
Tomato ( <i>Solanum lycopersicum</i> L.)	Leaf	3 Days Rehydration	$3.5 \pm 0.3$	[8]
Tomato ( <i>Solanum lycopersicum</i> L.)	Leaf	7 Days Rehydration	$1.5 \pm 0.2$	[8]

Note: The data from the reference was presented as relative units and has been converted to  $\mu\text{mol}/\text{mg protein}/\text{min}$  for illustrative purposes, based on the provided molar extinction coefficient in the protocol.

## Experimental Protocols

### Preparation of Plant Extract

This protocol is a general guideline for the extraction of peroxidase from plant tissues. The optimal buffer composition and pH may vary depending on the plant species and tissue being studied.

#### Materials:

- Fresh plant tissue (e.g., leaves, roots)
- Extraction Buffer: 100 mM Sodium Phosphate buffer (pH 7.8) containing 1 mM EDTA, 2 mM PMSF, 1% PVP, and 0.1% Triton X-100[8]
- Liquid nitrogen
- Pre-chilled mortar and pestle
- Refrigerated centrifuge
- Microcentrifuge tubes

#### Procedure:

- Weigh 0.5 g of fresh plant tissue and immediately freeze it in liquid nitrogen to prevent proteolytic degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Add 5 mL of ice-cold extraction buffer to the mortar and continue grinding until a homogenous slurry is obtained.
- Transfer the homogenate to a pre-chilled microcentrifuge tube.

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.[8]
- Carefully collect the supernatant, which contains the crude enzyme extract. The pellet, containing cell debris, can be discarded.
- Store the enzyme extract on ice for immediate use or at -80°C for long-term storage.

## Spectrophotometric Assay of Peroxidase Activity

This protocol describes a spectrophotometric method for determining peroxidase activity in plant extracts using **benzidine sulphate** as the substrate.

### Materials:

- Plant enzyme extract
- Assay Buffer: 50 mM Sodium Acetate buffer (pH 5.0)[8]
- **Benzidine Sulphate** Solution (0.01% w/v): Prepare fresh by dissolving 10 mg of **benzidine sulphate** in 100 mL of Assay Buffer. Caution: Handle with extreme care in a fume hood.
- Hydrogen Peroxide ( $H_2O_2$ ) Solution (0.3% v/v): Prepare fresh by diluting 30%  $H_2O_2$  stock solution in distilled water.[8]
- Spectrophotometer
- Cuvettes

### Procedure:

- Set the spectrophotometer to a wavelength of 590 nm and zero it with the Assay Buffer.[8]
- Prepare the reaction mixture in a cuvette by adding the following reagents in the specified order:
  - 2.5 mL of 50 mM Sodium Acetate buffer (pH 5.0)
  - 0.2 mL of 0.01% **Benzidine Sulphate** Solution

- 0.1 mL of plant enzyme extract
- Mix the contents of the cuvette by gentle inversion.
- Initiate the reaction by adding 0.2 mL of 0.3% H<sub>2</sub>O<sub>2</sub> solution and immediately start the timer.
- Record the increase in absorbance at 590 nm every 30 seconds for a total of 3 minutes.
- The rate of change in absorbance per minute ( $\Delta A/\text{min}$ ) should be determined from the initial linear portion of the curve.

## Calculation of Peroxidase Activity

The peroxidase activity can be calculated using the Beer-Lambert law:

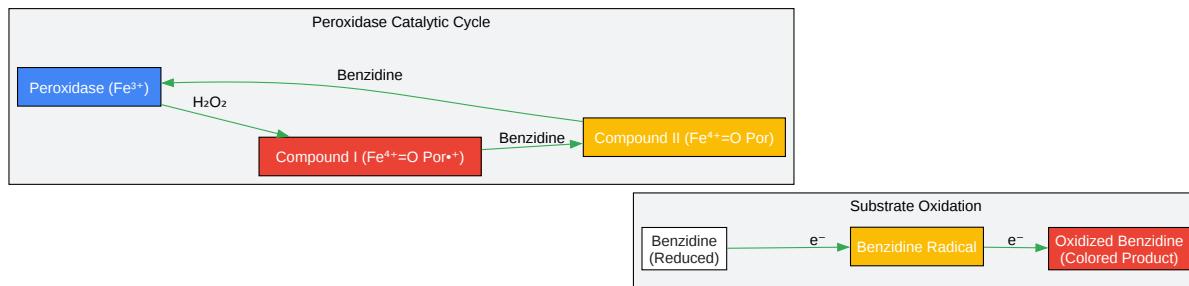
$$\text{Activity } (\mu\text{mol/mg protein/min}) = (\Delta A/\text{min}) / (\epsilon * l) * (V_{\text{total}} / V_{\text{sample}}) * (1 / C)$$

Where:

- $\Delta A/\text{min}$ : The rate of change in absorbance per minute.
- $\epsilon$ : The molar extinction coefficient of the oxidized benzidine product. For the purpose of this protocol, a molar extinction coefficient of  $39 \text{ mM}^{-1}\text{cm}^{-1}$  at 590 nm is used, as reported in a study on benzidine peroxidase activity in tomato.[8]
- $l$ : The path length of the cuvette (typically 1 cm).
- $V_{\text{total}}$ : The total volume of the reaction mixture (in mL).
- $V_{\text{sample}}$ : The volume of the enzyme extract used in the assay (in mL).
- $C$ : The protein concentration of the enzyme extract (in mg/mL). The protein concentration can be determined using a standard method like the Bradford assay.

## Visualizations

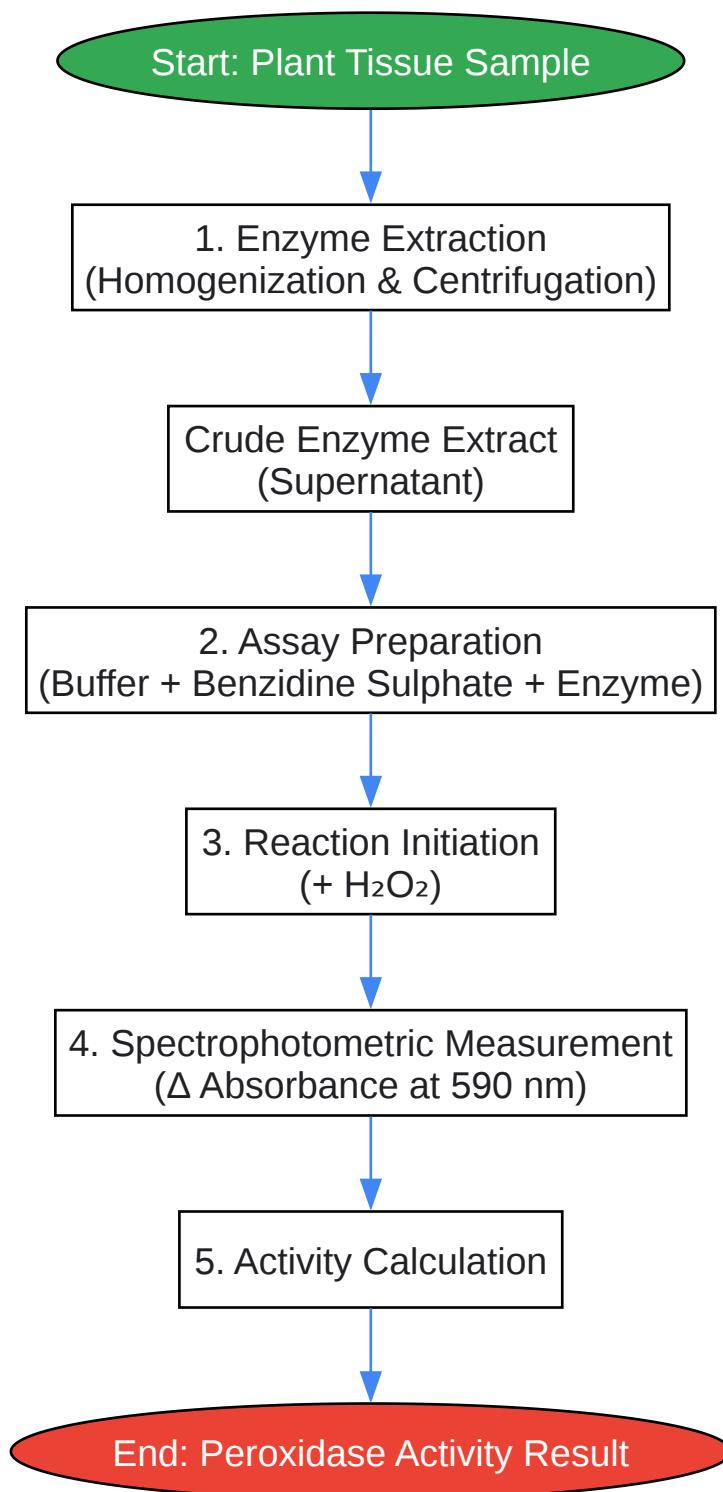
### Signaling Pathway of Peroxidase Action

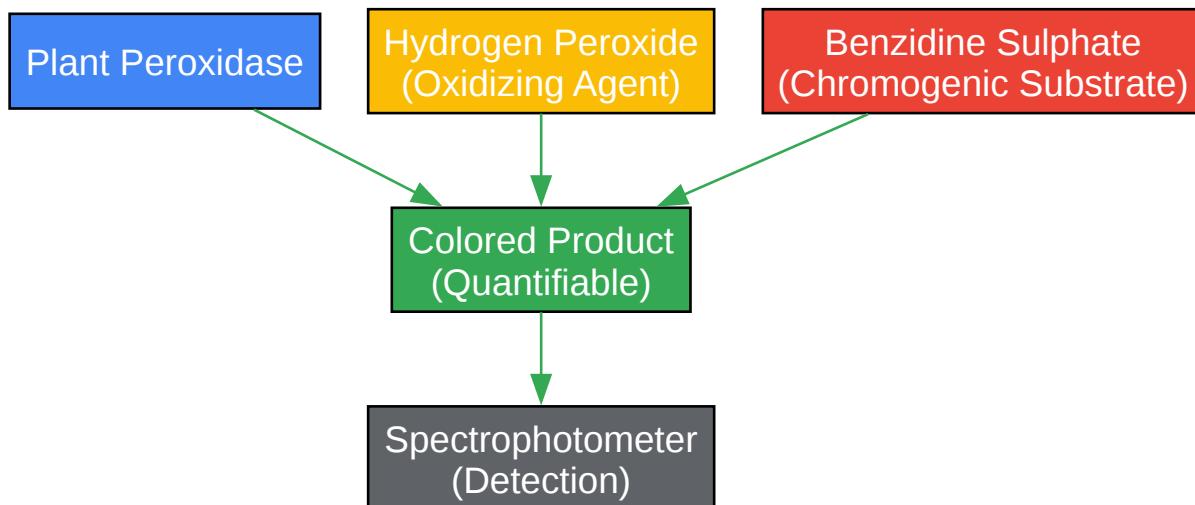


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Caption: Peroxidase catalytic cycle and benzidine oxidation.

## Experimental Workflow for Peroxidase Assay



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